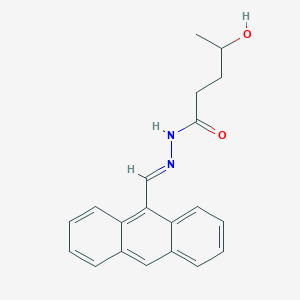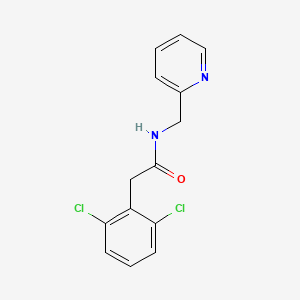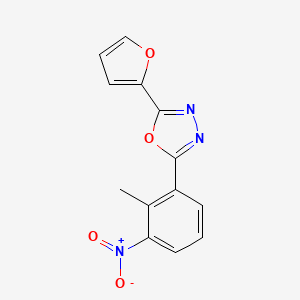![molecular formula C22H20N4O B5714305 3-(4-Methylphenyl)-2-[(pyridin-3-ylmethylamino)methyl]quinazolin-4-one](/img/structure/B5714305.png)
3-(4-Methylphenyl)-2-[(pyridin-3-ylmethylamino)methyl]quinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Methylphenyl)-2-[(pyridin-3-ylmethylamino)methyl]quinazolin-4-one is a complex organic compound that belongs to the quinazolinone family This compound is characterized by its unique structure, which includes a quinazolinone core, a pyridine ring, and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylphenyl)-2-[(pyridin-3-ylmethylamino)methyl]quinazolin-4-one typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide or toluene to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-(4-Methylphenyl)-2-[(pyridin-3-ylmethylamino)methyl]quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Halogenated reagents, nucleophiles; often in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions include various quinazolinone derivatives, amine derivatives, and substituted quinazolinones, each with unique chemical and physical properties .
Scientific Research Applications
3-(4-Methylphenyl)-2-[(pyridin-3-ylmethylamino)methyl]quinazolin-4-one has a wide range of applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Materials Science: The compound’s ability to form stable complexes with metals makes it useful in the development of new materials with unique electronic and optical properties.
Biological Research: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound’s stability and reactivity make it suitable for use in various industrial processes, including catalysis and polymer synthesis.
Mechanism of Action
The mechanism of action of 3-(4-Methylphenyl)-2-[(pyridin-3-ylmethylamino)methyl]quinazolin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s quinazolinone core can bind to the active sites of enzymes, inhibiting their activity and leading to therapeutic effects. Additionally, the pyridine and methylphenyl groups contribute to the compound’s overall binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents, such as 2-[(4-methylphenyl)amino]-4(3H)-quinazolinone.
Pyridine Derivatives: Compounds with pyridine rings and various functional groups, such as 3-(4-methylphenyl)-2-(pyridin-3-ylmethyl)quinazolin-4-one.
Uniqueness
3-(4-Methylphenyl)-2-[(pyridin-3-ylmethylamino)methyl]quinazolin-4-one stands out due to its unique combination of a quinazolinone core, a pyridine ring, and a methylphenyl group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Properties
IUPAC Name |
3-(4-methylphenyl)-2-[(pyridin-3-ylmethylamino)methyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O/c1-16-8-10-18(11-9-16)26-21(15-24-14-17-5-4-12-23-13-17)25-20-7-3-2-6-19(20)22(26)27/h2-13,24H,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXNPXDJMZSHQTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)CNCC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
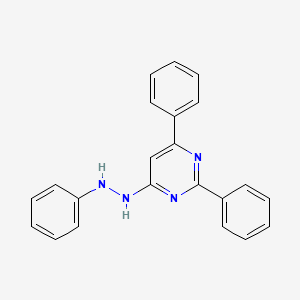
![1,3-dimethyl-5-{[5-(1-piperidinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5714234.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]acetamide](/img/structure/B5714242.png)
![6-CHLORO-7-[(3-FLUOROPHENYL)METHOXY]-4-METHYL-2H-CHROMEN-2-ONE](/img/structure/B5714249.png)

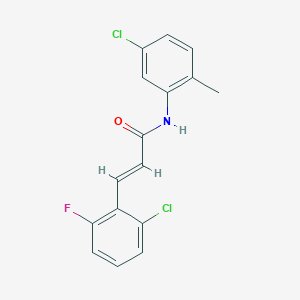
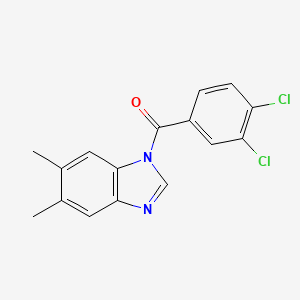

![2-(1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)-N'-[(E)-{5-[4-(TRIFLUOROMETHOXY)PHENYL]FURAN-2-YL}METHYLIDENE]ACETOHYDRAZIDE](/img/structure/B5714279.png)
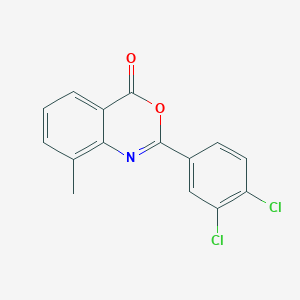
![2-[(4,6-dimethyl-2-quinazolinyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5714292.png)
